![molecular formula C18H13BrN2O4 B2380572 4-[[(E)-3-(5-bromo-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid CAS No. 1004370-04-0](/img/structure/B2380572.png)
4-[[(E)-3-(5-bromo-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[[(E)-3-(5-bromo-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid” is a complex organic molecule. It contains several functional groups, including a carboxylic acid group (-COOH), an amide group (CONH2), a nitrile group (-CN), a methoxy group (-OCH3), and a bromine atom attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a benzene ring. The benzene ring would provide a degree of stability to the molecule due to its aromaticity. The different functional groups would likely have different reactivities, which could affect the compound’s chemical behavior .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer some possibilities based on its functional groups. For example, the carboxylic acid group could undergo reactions such as esterification or decarboxylation. The amide group could participate in hydrolysis or reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could result in the compound having acidic properties. The compound is likely to be solid at room temperature .Scientific Research Applications
Antibacterial Activity
Research has identified compounds related to 4-[[(E)-3-(5-bromo-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid showing significant antibacterial properties. For example, the synthesis, characterization, and antibacterial activity assessment of compounds derived from fatty acid hydrazides have been explored. These compounds demonstrated good antimicrobial activity against various bacteria, including E. coli, indicating their potential as antibacterial agents (Banday, Mattoo, & Rauf, 2010).
Photodynamic Therapy Applications
A study on zinc phthalocyanine derivatives, which are structurally similar to the compound , highlighted their significant potential in photodynamic therapy for cancer treatment. These compounds have shown high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield, making them excellent Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Liquid Crystal and Fire Retardant Properties
Another research avenue explores the synthesis of novel compounds based on a six-armed cyclotriphosphazene core containing Schiff base and amide linking units, which are related to 4-[[(E)-3-(5-bromo-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid. These compounds have been investigated for their liquid crystalline and fire retardant properties, showing promising results in enhancing the fire retardancy of materials (Jamain, Khairuddean, & Guan-Seng, 2020).
Antioxidant Activity
Compounds structurally related to 4-[[(E)-3-(5-bromo-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid have also been identified for their potent antioxidant activities. Isolated bromophenols from marine red algae, showing structures related to the compound , exhibited strong free radical scavenging activities, suggesting their potential as natural antioxidants (Li, Li, Gloer, & Wang, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
The potential applications and future directions for this compound would depend largely on its properties and reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or it could have applications in fields like medicinal chemistry, depending on its biological activity .
properties
IUPAC Name |
4-[[(E)-3-(5-bromo-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O4/c1-25-16-7-4-14(19)9-12(16)8-13(10-20)17(22)21-15-5-2-11(3-6-15)18(23)24/h2-9H,1H3,(H,21,22)(H,23,24)/b13-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVSYQMMNKLCSL-MDWZMJQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(E)-3-(5-bromo-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-(4-methylbenzenesulfonyl)-3-[(pyrimidin-2-yl)amino]prop-2-enenitrile](/img/structure/B2380489.png)
![N-(2,4-difluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2380492.png)
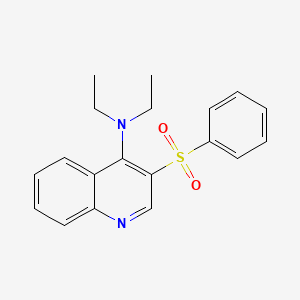
![2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/no-structure.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-({2-[(2,2,2-trifluoroethyl)sulfanyl]phenyl}amino)acetamide](/img/structure/B2380498.png)

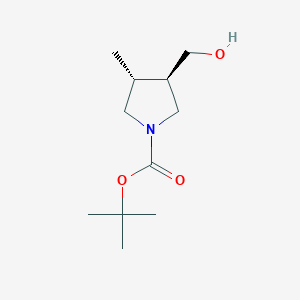
![4-fluoro-N-(2-(6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2380505.png)
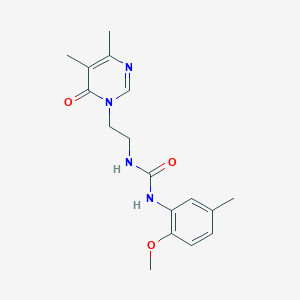
![N-([3,3'-bipyridin]-5-ylmethyl)-5-bromofuran-2-carboxamide](/img/structure/B2380507.png)
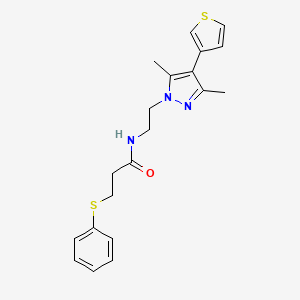

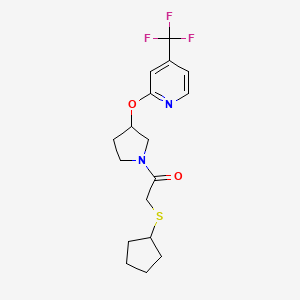
![1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-1-ethanone](/img/structure/B2380512.png)